molecular formula C11H9N3O B2885283 1H-Benzimidazole-2-acetonitrile,alpha-(1-hydroxyethylidene)-(9CI) CAS No. 301344-08-1

1H-Benzimidazole-2-acetonitrile,alpha-(1-hydroxyethylidene)-(9CI)

Cat. No.: B2885283
CAS No.: 301344-08-1
M. Wt: 199.213
InChI Key: HILDGRNBKLPHNJ-UHFFFAOYSA-N
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Description

2-(1,3-Dihydro-2H-benzimidazol-2-ylidene)-3-oxobutanenitrile is a chemical compound with a complex structure that includes a benzimidazole ring fused to a butanenitrile group

Scientific Research Applications

2-(1,3-Dihydro-2H-benzimidazol-2-ylidene)-3-oxobutanenitrile has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Benzimidazole-2-acetonitrile,alpha-(1-hydroxyethylidene)-(9CI) typically involves the reaction of benzimidazole derivatives with appropriate nitrile compounds under controlled conditions. One common method involves the condensation of 2-aminobenzimidazole with a suitable ketone and nitrile in the presence of a catalyst . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Dihydro-2H-benzimidazol-2-ylidene)-3-oxobutanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a wide range of functionalized benzimidazole compounds .

Mechanism of Action

The mechanism of action of 1H-Benzimidazole-2-acetonitrile,alpha-(1-hydroxyethylidene)-(9CI) involves its interaction with specific molecular targets and pathways. The benzimidazole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, making the compound of interest for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .

Properties

IUPAC Name

(Z)-2-(1H-benzimidazol-2-yl)-3-hydroxybut-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O/c1-7(15)8(6-12)11-13-9-4-2-3-5-10(9)14-11/h2-5,15H,1H3,(H,13,14)/b8-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZBFQHSARXPZMF-FPLPWBNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C#N)C1=NC2=CC=CC=C2N1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C(\C#N)/C1=NC2=CC=CC=C2N1)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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